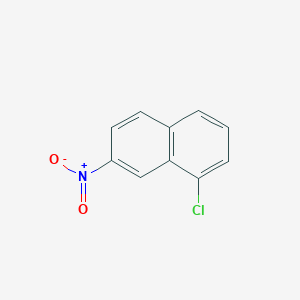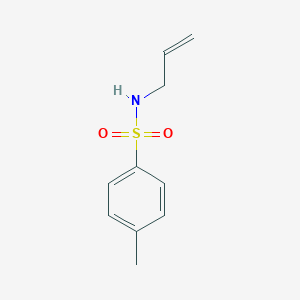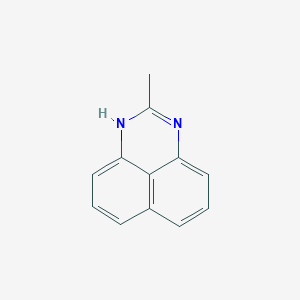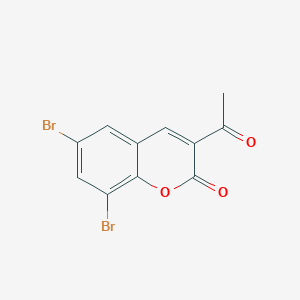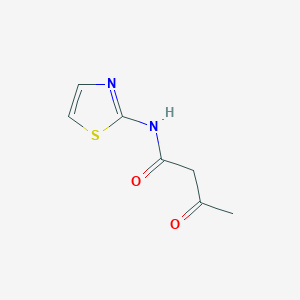
4-Chloro-2-(4-chlorophenyl)quinazoline
Descripción general
Descripción
4-Chloro-2-(4-chlorophenyl)quinazoline is a chemical compound with the molecular weight of 275.14 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-2-(4-chlorophenyl)quinazoline . The InChI code is 1S/C14H8Cl2N2/c15-10-7-5-9(6-8-10)14-17-12-4-2-1-3-11(12)13(16)18-14/h1-8H .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-(4-chlorophenyl)quinazoline are not available, quinazoline derivatives have been involved in various chemical reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 275.14 .Aplicaciones Científicas De Investigación
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. They act as inhibitors of various kinases involved in tumor growth and metastasis4-Chloro-2-(4-chlorophenyl)quinazoline could potentially be utilized in the synthesis of molecules that target specific kinases implicated in cancer pathways .
Antibacterial Agents
The emergence of drug-resistant bacterial strains has necessitated the development of new antibiotics. Quinazoline compounds, including 4-Chloro-2-(4-chlorophenyl)quinazoline , have shown promise as novel antibacterial agents due to their ability to interfere with bacterial DNA synthesis and protein function .
Anticonvulsant Properties
Quinazoline derivatives are known to possess anticonvulsant activities, which can be beneficial in the treatment of epilepsy and other seizure disorders. The structural features of 4-Chloro-2-(4-chlorophenyl)quinazoline may contribute to its efficacy in modulating neuronal excitability .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of quinazolines are attributed to their interaction with inflammatory pathways4-Chloro-2-(4-chlorophenyl)quinazoline could be explored for its potential to reduce inflammation and alleviate pain in various medical conditions .
Antimalarial Activity
Quinazoline derivatives have shown effectiveness against Plasmodium species, the parasites responsible for malaria. The structural complexity of 4-Chloro-2-(4-chlorophenyl)quinazoline makes it a candidate for the development of new antimalarial drugs .
Antidiabetic Potential
Some quinazoline derivatives have been identified as inhibitors of α-glucosidase, an enzyme that plays a role in carbohydrate digestion4-Chloro-2-(4-chlorophenyl)quinazoline has the potential to be used in the management of diabetes by modulating glucose metabolism .
Mecanismo De Acción
Target of Action
Quinazoline derivatives have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Quinazoline derivatives have been shown to inhibit certain enzymes and receptors, which could potentially lead to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives have been reported to affect various biological pathways, including those involved in cell growth and proliferation .
Result of Action
Quinazoline derivatives have been reported to exhibit various biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects .
Propiedades
IUPAC Name |
4-chloro-2-(4-chlorophenyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-7-5-9(6-8-10)14-17-12-4-2-1-3-11(12)13(16)18-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDLKQWYHGPZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355934 | |
| Record name | 4-chloro-2-(4-chlorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-chlorophenyl)quinazoline | |
CAS RN |
59490-94-7 | |
| Record name | 4-chloro-2-(4-chlorophenyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

